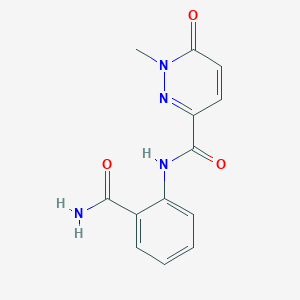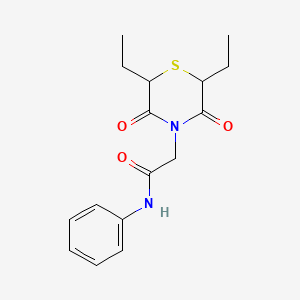![molecular formula C13H10F3N3OS B6579530 N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 1021225-43-3](/img/structure/B6579530.png)
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide is an intriguing compound in the world of chemistry, known for its unique structure and properties It comprises a pyridazinyl group, a trifluoromethyl group, and a benzamide group, which collectively contribute to its distinct characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with pyridazine, to which a methylsulfanyl group is introduced through nucleophilic substitution.
Functional Group Modifications:
Coupling Reactions: : The final step involves coupling the modified pyridazine and benzamide groups using appropriate reagents and catalysts under controlled conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of the compound:
Continuous Flow Processes: : These methods enhance reaction efficiency and product consistency.
Catalysis: : Employing specific catalysts can improve reaction rates and selectivity.
Purification Techniques: : Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide undergoes several chemical reactions, including:
Oxidation: : This reaction may alter the methylsulfanyl group.
Reduction: : Specific reagents can reduce certain functional groups within the molecule.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Oxidation Reagents: : Such as hydrogen peroxide, which may target the sulfur group.
Reduction Reagents: : Sodium borohydride or hydrogen gas for selective reductions.
Substitution Reagents: : Halogens or nucleophiles like amines for functional group exchanges.
Major Products: Depending on the reaction conditions and reagents used, major products include various oxidized or reduced forms of the original compound, as well as derivatives with different substituents.
Scientific Research Applications
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide has diverse applications:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Potential use in studying biological pathways and enzyme interactions.
Medicine: : Possible applications in developing new pharmaceuticals due to its structural uniqueness.
Industry: : Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action often involves interacting with specific biological targets, such as enzymes or receptors. Its trifluoromethyl group can enhance binding affinity and selectivity, while the methylsulfanyl group may play a role in modulating biological activity. The pathways involved depend on the specific application, ranging from metabolic to signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(fluoromethyl)benzamide
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzylamine
Uniqueness: N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group imparts high metabolic stability and lipophilicity, while the methylsulfanyl group enhances its potential interactions with biological targets.
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c1-21-11-7-6-10(18-19-11)17-12(20)8-4-2-3-5-9(8)13(14,15)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGHQPSSKXFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dimethoxy-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6579450.png)
![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579468.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
